Cinnamic acid, hydrazide

描述

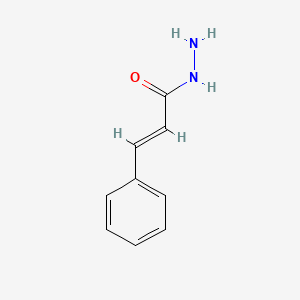

Cinnamic acid, hydrazide is an organic compound derived from cinnamic acid. It is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to the cinnamic acid backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions: Cinnamic acid, hydrazide can be synthesized through the reaction of cinnamic acid with hydrazine. This reaction typically occurs in an aqueous medium at elevated temperatures (around 363 K) and takes about 1.0 to 2.5 hours . Ion-exchange resins with basic properties, such as AV-17-8 and AN-31, have been found to be effective catalysts for this process .

Industrial Production Methods: Industrial production of this compound often involves the use of ion-exchange resin catalysts to enhance the efficiency and yield of the reaction. The process is optimized to ensure high purity and consistency of the final product.

化学反应分析

Types of Reactions: Cinnamic acid, hydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like acyl chlorides and alkyl halides.

Major Products Formed: The major products formed from these reactions include various hydrazone derivatives, which are valuable intermediates in organic synthesis .

科学研究应用

Biological Activities

Cinnamic acid hydrazide exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key applications include:

Antimicrobial Activity

Cinnamic acid derivatives, including hydrazides, have demonstrated significant antimicrobial properties against various pathogens. Studies indicate that these compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has shown that cinnamic acid hydrazide derivatives possess antiproliferative effects on several cancer cell lines, including lung (A549), prostate (PC-3), and liver (HepG2) cancers. For instance, a specific derivative exhibited an IC50 value between 3.36 to 5.99 μM, indicating potent anticancer activity .

Antioxidant Effects

Cinnamic acid hydrazide is recognized for its antioxidant properties, which contribute to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .

Applications in Drug Development

The unique properties of cinnamic acid hydrazide derivatives make them promising candidates for drug development. They are being investigated as potential leads for new therapeutic agents targeting:

- Tuberculosis : Certain derivatives have shown efficacy against Mycobacterium tuberculosis, addressing the need for novel treatments amid rising drug resistance .

- Malaria : Research indicates that some cinnamic acid derivatives exhibit antimalarial activity, providing a potential avenue for combating this disease .

Study on Anticancer Activity

In a study focusing on the synthesis of N-cinnamoyl-N'-substituted acrylamide hydrazide derivatives, researchers found that these compounds not only inhibited cancer cell proliferation but also induced apoptosis in HepG2 cells through microtubule stabilization mechanisms .

Antimicrobial Efficacy

Another study highlighted the antimicrobial potential of synthesized cinnamic acid derivatives, demonstrating their effectiveness against resistant strains of bacteria, which is critical in the context of global health challenges posed by infectious diseases .

Data Table: Biological Activities of Cinnamic Acid Hydrazide Derivatives

作用机制

The mechanism of action of cinnamic acid, hydrazide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been found to promote the assembly of tubulin protofilaments, leading to the stagnation of the G2/M phase cell cycle in cancer cells . This disruption of cell division ultimately results in apoptosis, or programmed cell death, of the cancer cells.

相似化合物的比较

Cinnamic acid, hydrazide can be compared with other similar compounds, such as:

Acyl Hydrazides: These compounds share the hydrazide functional group but differ in their acyl moieties.

Cinnamic Acid Derivatives: These include various substituted cinnamic acids that exhibit different biological activities.

Uniqueness: this compound is unique due to its ability to form a wide range of derivatives with diverse biological activities. Its structural versatility allows for modifications that can enhance its efficacy in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and diverse reactivity make it a valuable tool in the synthesis of complex organic molecules and the development of new therapeutic agents.

生物活性

Cinnamic acid hydrazide, a derivative of cinnamic acid, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of the biological efficacy of cinnamic acid hydrazide, including its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Synthesis

Cinnamic acid hydrazide is characterized by the presence of a hydrazide functional group linked to the cinnamic acid backbone. The synthesis of this compound typically involves the reaction of cinnamic acid with hydrazine hydrate under specific conditions, often utilizing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the hydrazide bond .

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of cinnamic acid hydrazide derivatives. For instance, a study demonstrated that certain synthesized derivatives exhibited significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and PC-3 (prostate cancer) with IC50 values ranging from 3.36 to 5.99 µM . The mechanism of action appears to involve disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in a dose-dependent manner .

Table 1: Antiproliferative Activity of Cinnamic Acid Hydrazide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| I23 | HepG2 | 3.36 | Microtubule stabilization |

| I23 | A549 | 5.99 | Apoptosis induction |

| I23 | PC-3 | Not reported | Cell cycle arrest |

Antimicrobial Properties

Cinnamic acid hydrazide derivatives also exhibit significant antimicrobial activity against various pathogens. Cinnamic acids are known for their broad-spectrum antibacterial and antifungal properties. Research indicates that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans through mechanisms that may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of Cinnamic Acid Hydrazide Derivatives

| Compound | Target Organism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| I23 | Staphylococcus aureus | Bactericidal | 12 µg/mL |

| I23 | Candida albicans | Fungicidal | 15 µg/mL |

Antioxidant Activity

The antioxidant potential of cinnamic acid hydrazide is another area of interest. Compounds derived from cinnamic acid have been shown to possess strong free radical scavenging capabilities, which can mitigate oxidative stress—a factor implicated in various diseases including cancer and neurodegenerative disorders . This property is attributed to the presence of phenolic hydroxyl groups that enhance electron donation.

Case Studies and Research Findings

- Antiproliferative Mechanism : A study focused on the mechanism by which cinnamic acid hydrazide induces apoptosis in HepG2 cells revealed that it promotes tubulin protofilament assembly, leading to effective microtubule stabilization . This finding suggests potential applications in cancer therapy as a microtubule-interacting agent.

- Antimicrobial Efficacy : Another investigation into the antimicrobial properties demonstrated that cinnamic acid derivatives could effectively inhibit the growth of drug-resistant strains of bacteria, highlighting their potential as alternative therapeutic agents in combating antibiotic resistance .

- Synergistic Effects : Research has shown that when combined with traditional antimicrobial agents, cinnamic acid derivatives can enhance the efficacy against resistant strains, suggesting a promising avenue for developing combination therapies .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for cinnamic acid hydrazide derivatives, and how do reaction conditions influence yield and purity?

Cinnamic acid hydrazide derivatives are typically synthesized via condensation reactions between cinnamic acid hydrazide and aldehydes or ketones. For example, microwave-assisted methods significantly reduce reaction times (e.g., from 12 hours to 10 minutes) compared to conventional esterification-hydrazide formation pathways . Key reagents include dicyclohexyl carbodiimide (DCC) and 1-hydroxy benzotriazole (HOBt) in acetonitrile, with hydrazines as nucleophiles . Optimizing solvent polarity (e.g., THF or acetonitrile) and stoichiometric ratios (e.g., 1:1.5 molar ratios for metal complexation) is critical for improving yields .

Q. How can spectroscopic techniques validate the structural integrity of cinnamic acid hydrazide complexes?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (LC-MS/MS) are essential for confirming hydrazide formation and metal coordination. For instance, NMR chemical shifts at δ = 4.6 ppm indicate spatial interactions between hydrazide protons and carbonyl groups in stereoisomeric complexes . LC-MS/MS with isotopic mass analysis (e.g., modifier masses of 104.03 Da for benzoic acid hydrazide derivatives) identifies covalent modifications in enzyme-inhibitor studies .

Q. What biological assays are used to evaluate the antimycobacterial activity of cinnamic acid hydrazide derivatives?

In vitro assays against Mycobacterium tuberculosis H37Rv strains are standard, with MIC (Minimum Inhibitory Concentration) values determined via microdilution methods. Derivatives with halogen substituents (e.g., bromo-groups) show enhanced activity (63–83% inhibition) due to improved membrane permeability . Comparative studies against isoniazid (INH) analogs are critical to assess hepatoprotective potential, as cinnamic acid’s antioxidant properties mitigate INH-induced toxicity .

Advanced Research Questions

Q. How do computational methods enhance the design of cinnamic acid hydrazide-based enzyme inhibitors?

Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models predict binding affinities to targets like monoamine oxidase-B (MAO-B). For example, ferulic acid hydrazide derivatives with unsaturated ketone scaffolds exhibit improved inhibition (IC₅₀ values < 1 µM) by forming π-π interactions with the FAD cofactor . Density Functional Theory (DFT) calculations further optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance bioactivity .

Q. What strategies resolve contradictions in the catalytic activity of cinnamic acid hydrazide derivatives across studies?

Discrepancies often arise from divergent experimental conditions (e.g., solvent effects or pH). For instance, hydrazide-metal complexes show variable stability in acidic vs. alkaline media (e.g., dissolving above pH 7.0 in hyaluronic acid hydrogels) . Systematic variation of buffer systems (e.g., phosphate vs. Tris-HCl) and cross-validation using hyphenated techniques (e.g., HPLC-UV/Vis) can reconcile conflicting data .

Q. How do enzymatic synthesis methods compare to chemical routes for hydrazide production?

The amidase enzyme from Rhodococcus rhodochrous J1 catalyzes hydrazide synthesis via reversible acyl-enzyme intermediates, achieving high specificity for aromatic substrates (e.g., benzoic acid hydrazide) . While enzymatic methods avoid harsh reagents (e.g., DCC), chemical routes using microwaves offer superior scalability (e.g., 95% yield in <4 minutes for mefenamic acid hydrazide) .

Q. What role do hydrazide derivatives play in advanced material science applications?

Polyvalent hydrazide cross-linkers (e.g., tetrahydrazides) enhance the stability of hyaluronic acid hydrogels, with hydrophobic variants resisting enzymatic degradation (hyaluronidase) at gel-solution interfaces . These materials are pH-responsive, enabling controlled drug release in physiological environments .

Q. Methodological Notes

- Synthesis Optimization : Prioritize microwave-assisted protocols for time-sensitive projects .

- Analytical Workflow : Combine NMR, LC-MS/MS, and DFT calculations for robust structural validation .

- Biological Testing : Include cytotoxicity assays (e.g., HepG2 cell lines) to differentiate antimicrobial activity from host-cell toxicity .

属性

IUPAC Name |

3-phenylprop-2-enehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h1-7H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWDGUWQZYXGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294768 | |

| Record name | 3-Phenyl-2-propenoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3538-69-0 | |

| Record name | 3-Phenyl-2-propenoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3538-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-2-propenoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。